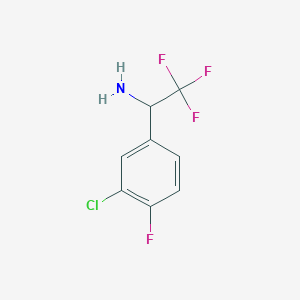

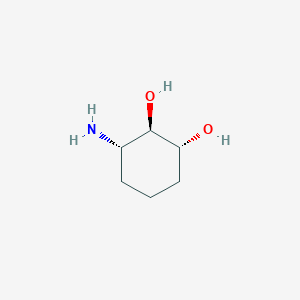

![molecular formula C12H13F2N3O B11744823 N-[(2,3-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11744823.png)

N-[(2,3-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(2,3-ジフルオロフェニル)メチル]-3-メトキシ-1-メチル-1H-ピラゾール-4-アミンは、ジフルオロフェニル基、メトキシ基、およびメチル基で置換されたピラゾール環を特徴とする合成有機化合物です。

製法

合成経路および反応条件

N-[(2,3-ジフルオロフェニル)メチル]-3-メトキシ-1-メチル-1H-ピラゾール-4-アミンの合成は、通常、以下の手順を含みます。

ピラゾール環の形成: ピラゾール環は、ヒドラジンと1,3-ジケトンの反応によって、酸性または塩基性条件下で合成できます。

ジフルオロフェニル基の導入: ジフルオロフェニル基は、適切なジフルオロフェニルハロゲン化物がピラゾール中間体と反応する求核置換反応によって導入できます。

メトキシ化およびメチル化: メトキシ基とメチル基は、適切なアルキルハロゲン化物と塩基を用いた標準的なアルキル化反応によって導入できます。

工業生産方法

この化合物の工業生産方法は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路を最適化する可能性があります。これには、連続フロー反応器、高度な精製技術、およびグリーンケミストリーの原則の使用が含まれる可能性があります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorophenyl halide reacts with the pyrazole intermediate.

Methoxylation and Methylation: The methoxy and methyl groups can be introduced through standard alkylation reactions using appropriate alkyl halides and bases.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反応の分析

反応の種類

N-[(2,3-ジフルオロフェニル)メチル]-3-メトキシ-1-メチル-1H-ピラゾール-4-アミンは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化できます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して還元できます。

置換: この化合物は、特にジフルオロフェニル基で、求核置換反応に参加できます。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: ジメチルホルムアミド(DMF)中の水素化ナトリウム。

主な生成物

酸化: 対応するケトンまたはカルボン酸の生成。

還元: 対応するアルコールまたはアミンの生成。

置換: 置換されたピラゾール誘導体の生成。

科学研究への応用

N-[(2,3-ジフルオロフェニル)メチル]-3-メトキシ-1-メチル-1H-ピラゾール-4-アミンは、いくつかの科学研究に応用されています。

医薬品化学: 特に神経疾患や炎症を標的とする新しい医薬品の開発におけるリード化合物として使用できます。

材料科学: この化合物は、特定の電気的または光学的特性を持つ高度な材料の合成に使用できます。

生物学的研究: 生物学的経路や分子相互作用を研究するためのプローブとして役立ちます。

科学的研究の応用

N-[(2,3-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders and inflammation.

Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

Biological Studies: It can serve as a probe to study biological pathways and molecular interactions.

作用機序

N-[(2,3-ジフルオロフェニル)メチル]-3-メトキシ-1-メチル-1H-ピラゾール-4-アミンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。ジフルオロフェニル基は、化合物の結合親和性と選択性を高め、ピラゾール環は生物学的分子との相互作用のための安定な足場を提供します。メトキシ基とメチル基は、化合物の溶解度とバイオアベイラビリティを調整できます。

類似化合物との比較

類似化合物

N-(2,3-ジフルオロフェニル)-2-フルオロベンザミド: この化合物は、ジフルオロフェニル基を共有していますが、コア構造が異なります。

N-メチル-2,3-ジフルオロベンジルアミン: ジフルオロフェニル基とメチル基を有しますが、ピラゾール環がありません。

独自性

N-[(2,3-ジフルオロフェニル)メチル]-3-メトキシ-1-メチル-1H-ピラゾール-4-アミンは、さまざまなアプリケーションに適した独自の化学的および生物学的特性を付与する官能基の特定の組み合わせが独特です。ピラゾール環の存在に加えて、ジフルオロフェニル、メトキシ、およびメチル基は、この化合物を多用途にします。

特性

分子式 |

C12H13F2N3O |

|---|---|

分子量 |

253.25 g/mol |

IUPAC名 |

N-[(2,3-difluorophenyl)methyl]-3-methoxy-1-methylpyrazol-4-amine |

InChI |

InChI=1S/C12H13F2N3O/c1-17-7-10(12(16-17)18-2)15-6-8-4-3-5-9(13)11(8)14/h3-5,7,15H,6H2,1-2H3 |

InChIキー |

DUOVVNKTJVAODP-UHFFFAOYSA-N |

正規SMILES |

CN1C=C(C(=N1)OC)NCC2=C(C(=CC=C2)F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744740.png)

![1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-pyrazol-4-amine](/img/structure/B11744749.png)

![[4-(Diethylcarbamoyl)phenyl]trifluoroboranuide potassium](/img/structure/B11744758.png)

![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11744765.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744772.png)

![Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine], 1'-(phenylmethyl)-](/img/structure/B11744777.png)

![[(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11744784.png)

![(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(methylamino)propanoic acid](/img/structure/B11744802.png)

![{1-[(2,4-Dichlorophenyl)methyl]-1h-imidazol-2-yl}methanamine](/img/structure/B11744804.png)